2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-17(2)29(18-10-4-3-5-11-18)23(30)16-28-22-15-9-6-12-19(22)24-25(28)27-21-14-8-7-13-20(21)26-24/h3-15,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPISHKBYJUHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core . This intermediate is then subjected to further functionalization, such as alkylation with phenacyl bromide in the presence of potassium carbonate in DMSO . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the quinoxaline ring.
Substitution: Alkylation and acylation reactions are common, where reagents like dimethyl sulfate and phenacyl bromide are used. The major products formed from these reactions include various substituted quinoxalines and indoloquinoxalines, which can be further explored for their biological activities.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action for 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide involves DNA intercalation . This process disrupts the normal function of DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to bind to DNA also underlies its antiviral and antibacterial activities, as it interferes with the replication of pathogens .
Comparison with Similar Compounds
Immunomodulatory Effects
The target compound shares IFN-inducing capabilities with 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline but exhibits a superior safety profile. While both activate innate antiviral pathways, the acetamide derivative’s N-isopropyl-N-phenyl group reduces proinflammatory mediators like MCP-1 and complement activation, suggesting a lower risk of autoimmune complications.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: The 4-nitrobenzyl substituent in (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide correlates with higher activity (IC₅₀ = 5.928 μM), likely due to enhanced electrophilicity. However, such groups may increase toxicity risks, as seen in carcinogenic heterocyclic amines like IQ compounds.
- Lipophilicity: The N-isopropyl-N-phenyl group in the target compound likely improves blood-brain barrier penetration compared to quinolin-6-yl acetamides, which prioritize polar interactions.
- Chelation Potential: Derivatives like A9 (hydrazino-ethanone) demonstrate metal-binding utility, whereas the target compound’s acetamide group focuses on steric modulation rather than chelation.
Biological Activity
The compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide is a member of the indoloquinoxaline family, which has garnered attention due to its diverse biological activities, including antiviral , antibacterial , and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.43 g/mol. The compound features an indoloquinoxaline core, which is critical for its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The indoloquinoxaline structure allows the compound to intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | DNA intercalation and apoptosis | |
| Antibacterial | Disruption of cell wall synthesis | |
| Antiviral | Inhibition of viral replication |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of indoloquinoxaline derivatives indicates that modifications at specific positions on the indole ring significantly influence their biological potency. For instance:
- Substituents on the Indole Ring : Variations in substituents can enhance or diminish anticancer activity.
- Alkyl Chain Length : The length and branching of alkyl chains attached to the nitrogen atom affect solubility and bioavailability.
A detailed study demonstrated that certain substitutions led to a 2–10 fold increase in anticancer activity against various tumor cell lines compared to the parent compound.
Case Studies
- Anticancer Efficacy : A study conducted on human lung cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value of 12 µM, indicating potent anticancer potential.
- Antimicrobial Action : In vitro tests against Methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as an antibacterial agent.
- Antiviral Activity : Research indicated that this compound demonstrated efficacy against several viral strains, including herpes simplex virus (HSV), with a notable reduction in viral load observed in treated cell cultures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide?
- Methodological Answer : The synthesis typically involves multi-step routes starting from indoloquinoxaline precursors. Key steps include:
- Functionalization : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions.
- Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 80–120°C) and purification methods (e.g., column chromatography with silica gel, eluent systems such as ethyl acetate/hexane) are critical for yield and purity .
- Validation : Intermediate characterization using TLC and HPLC ensures stepwise fidelity .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Confirm proton environments (e.g., indole NH, isopropyl CH3 groups) and aromatic regions .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Chromatography : Purity ≥95% via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling improve the design of indoloquinoxaline derivatives for target-specific activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., kinase enzymes, DNA topoisomerases). Focus on the acetamide side chain’s role in hydrogen bonding .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or photostability .
- MD Simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) to guide solubility optimization .
Q. What experimental strategies resolve contradictions in reported biological activity data for indoloquinoxaline analogs?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example:
| Compound | Target | IC50 (µM) | Assay Type |
|---|---|---|---|
| Reference Quinazolinone | Kinase X | 10.5 | Fluorescence |
| Current Compound | Kinase X | 8.2 | Radiometric |
- Mechanistic Profiling : Use knock-out models or siRNA to confirm target specificity if off-target effects are suspected .
- Meta-Analysis : Cross-reference structural analogs (e.g., substituent effects on logP) to identify trends in SAR .
Q. How can researchers optimize reaction pathways to mitigate byproduct formation during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, temperature). For example:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100 |
| Catalyst (mol%) | 5 | 15 | 10 |
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .
Data Contradiction Analysis
Q. How to address discrepancies in solubility profiles reported for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered solutions (pH 2–8) and co-solvents (e.g., PEG-400) using nephelometry .
- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrate) via PXRD to explain variability .
- Lipophilicity Assessment : Measure logD (octanol/water) to correlate with experimental solubility .
Structural and Functional Insights
Q. What role does the N-isopropyl-N-phenylacetamide moiety play in biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., N-alkyl vs. N-aryl) and compare potency. The isopropyl group may enhance metabolic stability, while the phenyl ring contributes to π-π stacking .
- Proteomics : Use pull-down assays with biotinylated derivatives to identify binding partners (e.g., heat shock proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
